hepta-1,6-dien-3-ol

Catalog No.
S6437497
CAS No.
5903-39-9
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hepta-1,6-dien-3-ol

CAS Number

5903-39-9

Product Name

hepta-1,6-dien-3-ol

IUPAC Name

hepta-1,6-dien-3-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

UCCNWJJCBGANDL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C=C)O

Hepta-1,6-dien-3-ol is an organic compound with the molecular formula C₇H₁₂O. This compound features a linear carbon chain with two double bonds located at positions 1 and 6, along with a hydroxyl group (-OH) at position 3. It is known for its characteristic green, fruity odor, which makes it appealing in the fragrance industry. The compound can exist in various stereoisomeric forms, contributing to its diverse applications and properties.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert hepta-1,6-dien-3-ol into alkanes or other alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under various conditions.

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and halogenated compounds, depending on the specific reaction conditions employed .

Research indicates that hepta-1,6-dien-3-ol exhibits potential biological activities. It has been studied for its antimicrobial properties, showing effectiveness against various microbial strains. Additionally, it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage in biological systems. The mechanism of action is believed to involve disruption of microbial cell membranes and interaction with specific cellular targets .

Hepta-1,6-dien-3-ol can be synthesized through several methods:

  • Grignard Reaction: A common synthetic route involves the reaction of a suitable Grignard reagent with an aldehyde or ketone precursor.
  • Allylic Alcohol Synthesis: Starting from heptadiene or its derivatives, the compound can be synthesized through allylic rearrangement followed by hydrolysis.
  • Catalytic Methods: Industrial production may utilize catalytic hydrogenation processes to enhance yield and reduce environmental impact.

These methods highlight the versatility in synthesizing hepta-1,6-dien-3-ol while also considering sustainability in chemical production .

Hepta-1,6-dien-3-ol has diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant odor profile, it is used as a key ingredient in perfumes and scented products.
  • Flavoring Agents: It serves as a flavoring component in food products, contributing fruity notes to formulations.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .

Studies on hepta-1,6-dien-3-ol’s interactions focus on its sensory properties and biological effects. Its interaction with olfactory receptors leads to the perception of its distinctive scent. Furthermore, research into its antimicrobial activity suggests that it may disrupt cellular integrity in target microorganisms. These interactions are crucial for understanding both its practical applications and potential therapeutic uses .

Several compounds share structural similarities with hepta-1,6-dien-3-ol:

Compound NameStructure FeaturesUnique Properties
Hepta-1,6-dien-4-olHydroxyl group at position 4Different reactivity due to hydroxyl position
1,6-Heptadien-3-oneLacks hydroxyl groupMore reactive due to carbonyl functionality
2-Cyclohexylhepta-1,6-dien-3-oneContains cyclohexyl groupDistinct odor profile and enhanced stability

Uniqueness

Hepta-1,6-dien-3-ol is unique due to its specific combination of a hydroxyl group and diene structure. This configuration imparts distinctive chemical reactivity and sensory characteristics that differentiate it from similar compounds. Its dual functionality as both a fragrance component and a potential bioactive agent underscores its versatility in various applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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